![molecular formula C11H11N B2668932 2-Cyclopropyl-2-phenylacetonitrile CAS No. 61066-89-5](/img/structure/B2668932.png)
2-Cyclopropyl-2-phenylacetonitrile
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Description
“2-Cyclopropyl-2-phenylacetonitrile” is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-2-phenylacetonitrile” consists of a cyclopropyl group and a phenyl group attached to an acetonitrile group .
Scientific Research Applications
Stereoselective Synthesis
2-Cyclopropyl-2-phenylacetonitrile plays a role in the stereoselective construction of nitrile-substituted cyclopropanes. This synthesis involves cyclopropanation reactions catalyzed by chiral dirhodium complexes, highlighting its significance in stereocontrolled chemical synthesis (Denton et al., 2008).
Intermediate in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of certain pharmaceuticals, such as milnacipran. The process includes reactions like cyclopropanation and hydrolysis, demonstrating its utility in medicinal chemistry (Ouyang Hong-xia, 2012).
Role in NMDA Receptor Antagonism
Research has also shown its application in designing conformationally restricted analogs of milnacipran, which act as potent NMDA receptor antagonists. This involves adjacent substituents on a cyclopropane ring, useful in developing drugs for neurological applications (Shuto et al., 1996).
Catalysis and Chemical Reactions
2-Cyclopropyl-2-phenylacetonitrile aids in various catalysis and chemical reactions. For instance, it has been used in chemoselective cyclization of alkynyl nitriles, highlighting its role in creating novel chemical structures (Huang et al., 2012). Additionally, it is involved in CuX(2)-mediated cyclization reactions for synthesizing furanones and pyran-2-ones, emphasizing its versatility in organic synthesis (Xian Huang & Hongwei Zhou, 2002).
Pharmaceutical Synthesis
Its utility extends to the synthesis of mono-methylated products used in non-steroidal anti-inflammatory drugs. The compound is used in the preparation of 2-Phenylpropionitrile, an important intermediate in the pharmaceutical industry (Molleti & Yadav, 2017).
properties
IUPAC Name |
2-cyclopropyl-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUOGZKFWRGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-phenylacetonitrile | |
CAS RN |
61066-89-5 |
Source
|
Record name | 2-cyclopropyl-2-phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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